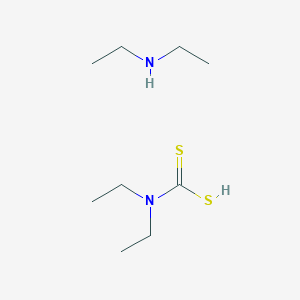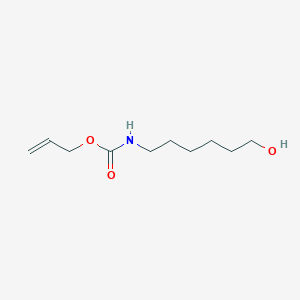![molecular formula C15H21F3O2Si B132663 4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone CAS No. 87736-75-2](/img/structure/B132663.png)
4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone
Overview
Description
4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C15H21F3O2Si . It is a colorless to almost colorless transparent liquid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-butyldimethylsilyl (TBDMS) ethers with other reagents . For instance, a sequential one-pot synthesis for the oxidation of primary and secondary TBDMS ethers uses the presence of PhIO or PhI (OAc) 2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyldimethylsilyloxy group attached to a benzyl group, which is further attached to a trifluoroacetyl group . The average mass of the molecule is 318.41 Da .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the molecule can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Physical And Chemical Properties Analysis
This compound has a boiling point of 145 °C at 0.8 mmHg and a flash point of 148 °C . It has a refractive index of 1.47 and a density of 1.09 g/mL at 25 °C .
Scientific Research Applications
-
Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- Application Summary : This compound is synthesized via an SN2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This intermediate then undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .
- Method : The reaction is carried out in DMF at 80 °C . The intermediate undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .
- Results : This one-pot process yields 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in a 78% yield .
-
Use in the Synthesis of (+)-Ambruticin, (−)-Laulimalide, (−)-Salinosporamide A, and (+)-Leucascandrolide A
- Application Summary : (tert-Butyldimethylsilyloxy)acetaldehyde, a similar compound, is used as an important reagent in the total synthesis of these compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol
- Application Summary : 4-(tert-Butyldimethylsilyloxy)-1-butyne, a similar compound, may be used in the synthesis of these compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Use as a Protecting Group in Organic Synthesis
- Application Summary : The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for use as a protecting group in organic synthesis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol
- Application Summary : 4-(tert-Butyldimethylsilyloxy)-1-butyne, a similar compound, may be used in the synthesis of these compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Use as a Protecting Group in Organic Synthesis
- Application Summary : The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for use as a protecting group in organic synthesis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKHPCHUVZRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516857 | |
| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone | |
CAS RN |
87736-75-2 | |
| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

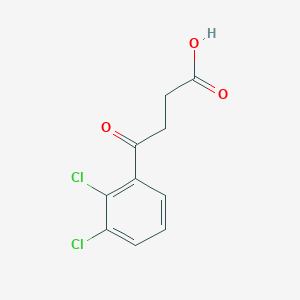
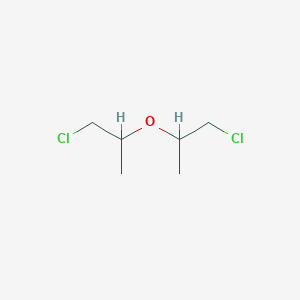
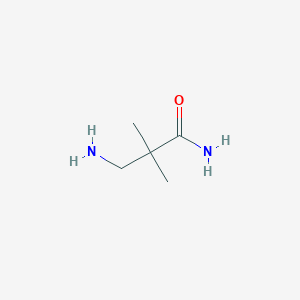
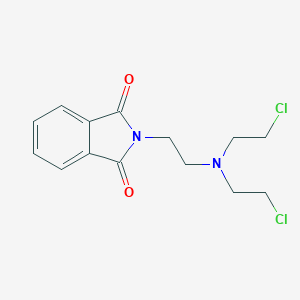
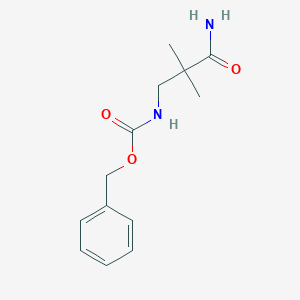
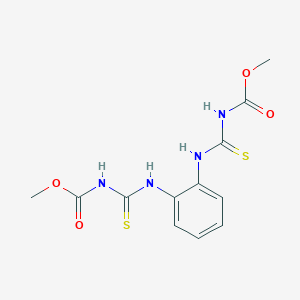
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
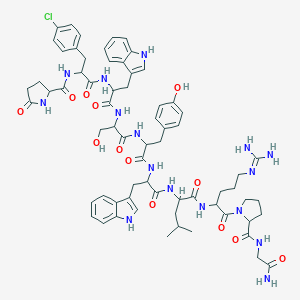
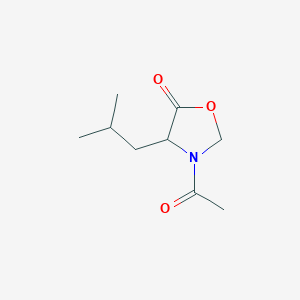
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
